molecular formula C19H24N2O4S B2953112 N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 953921-49-8

N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2953112
CAS No.: 953921-49-8
M. Wt: 376.47
InChI Key: GLQCILYYBFQZMX-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H24N2O4S and its molecular weight is 376.47. The purity is usually 95%.
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Scientific Research Applications

Tautomeric Behavior and Spectroscopic Analysis

Sulfonamide derivatives are extensively studied in bioorganics and medicinal chemistry due to their relevance in pharmaceutical and biological activities. A particular focus has been on the tautomeric forms of molecules, which are crucial for their biological functions. Research utilizing infrared and nuclear magnetic resonance spectroscopic methods attempted to identify tautomeric forms of a sulfonamide derivative, revealing the presence of both amino and imino conformers in its powder form, while in liquid state in deuterated dimethyl sulfoxide, it predominantly exists in the imino form (Erturk, Gumus, Dikmen, & Alver, 2016).

Binding Studies with Protein

Another area of application involves the binding studies of sulfonamide compounds to proteins. Using fluorescent probe techniques, studies have demonstrated the ability of specific sulfonamide derivatives to bind strongly to proteins such as bovine serum albumin. This binding capability is significant for understanding the transport and efficacy of these compounds within biological systems (Jun, Mayer, Himel, & Luzzi, 1971).

Synthesis and Biological Activity

The synthesis and biological activity of sulfonamide derivatives based on the 1,4-benzodioxane structure have been investigated, highlighting their potential in creating pharmacologically active compounds. Studies have shown that these compounds exhibit moderate to good activity against enzymes such as butyrylcholinesterase and acetylcholinesterase, and promising activity against the lipoxygenase enzyme. Additionally, antimicrobial and hemolytic activities were explored, showing proficiency in antimicrobial activities against selected bacterial and fungal species (Irshad, 2018).

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-21(2)16-7-5-15(6-8-16)4-3-11-20-26(22,23)17-9-10-18-19(14-17)25-13-12-24-18/h5-10,14,20H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQCILYYBFQZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.